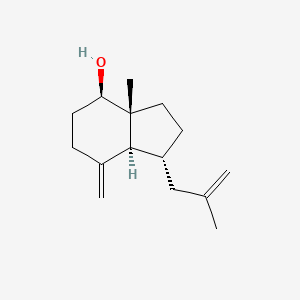
4(15),11-Oppositadien-1-ol
Descripción general
Descripción
4(15),11-Oppositadien-1-ol is a natural product found in Torilis japonica . It has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol . The compound is an oil-type sesquiterpenoid .
Molecular Structure Analysis
The IUPAC name for 4(15),11-Oppositadien-1-ol is (1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol . The compound has a complex structure with four defined atom stereocenters .Physical And Chemical Properties Analysis
4(15),11-Oppositadien-1-ol has a molecular weight of 220.35 g/mol and a molecular formula of C15H24O . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is oil-type and has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
. It is typically extracted from the roots of , a plant known for its aromatic properties. .
Antioxidant Activity
This compound has been identified for its potential antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders . The presence of 4(15),11-Oppositadien-1-ol in certain plants suggests it may contribute to their overall antioxidant capacity.
Neuroprotective Potential
Research has indicated that plant-based antioxidants can play a significant role in the prevention and treatment of neurodegenerative diseases . Given the antioxidant properties of 4(15),11-Oppositadien-1-ol , it may offer neuroprotective effects, potentially inhibiting the progression of conditions such as Alzheimer’s and Parkinson’s disease.
Signaling Pathways Inhibition
The compound’s solvent format is intended for use as signaling inhibitors, which implies its potential application in studies investigating biological activities or pharmacological actions. This could be particularly relevant in cancer research, where the inhibition of certain signaling pathways is a common therapeutic strategy .
Safety and Hazards
Propiedades
IUPAC Name |
(1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVNRJLLBUWVCO-TUVASFSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CCC2(C1C(=C)CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(15),11-Oppositadien-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



